N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-10-4-6-11(7-5-10)16(3)21(18,19)12-8-9-20-13(12)14(17)15-2/h4-9H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBJPSWZGRBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzenesulfonamide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage. Subsequent methylation of the amine group using methyl iodide results in the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 4-methylphenyl-sulfamoyl group contrasts with chlorophenyl () or nitroaniline () substituents, affecting electronic properties and steric bulk.
- Sulfamoyl vs. Sulfonyl : The sulfamoyl group (N-linked) in the target compound may offer different hydrogen-bonding profiles compared to sulfonyl (S-linked) groups in ’s analog .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to ’s nitroaniline derivative (logP ~2.1), which has a polar nitro group .
- Solubility : The sulfamoyl group may improve aqueous solubility relative to sulfonyl analogs (e.g., ), as sulfonamides generally exhibit moderate solubility in polar solvents .
- Metabolic Stability : N-methylation at the carboxamide (target compound) could reduce oxidative metabolism compared to unmethylated analogs like ’s compound .
Crystallographic and Conformational Analysis
- Dihedral Angles : ’s N-(2-nitrophenyl)thiophene-2-carboxamide exhibits a dihedral angle of 13.53° between the thiophene and benzene rings, similar to the target compound’s hypothesized conformation .
- Packing Interactions : Unlike ’s compound, which lacks classical hydrogen bonds, the target compound’s sulfamoyl group may facilitate intermolecular N–H⋯O interactions, improving crystal stability .
Biological Activity
N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₂H₁₅N₃O₂S
- Molecular Weight : 297.350 g/mol
- CAS Number : 140947-42-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the thiophene ring followed by the introduction of the sulfamoyl group and subsequent functionalization. Common reaction conditions involve the use of catalysts and controlled temperatures to optimize yield and purity .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have shown promising results as inhibitors of various cancer cell lines, including:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| 81c | HCT116 | 0.5 |
| 82a | KMS-12 BM | 1.4 |
| 83 | MM1.S | 0.64 |
These findings suggest that the compound may interact with specific molecular targets involved in tumor growth inhibition .
The biological activity of this compound is thought to be mediated through its interaction with various enzymes and receptors. Preliminary data indicate that it may inhibit key pathways involved in cell proliferation and survival, particularly in cancerous cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in tumorigenesis.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for cancer cell growth.
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- Study on Anticancer Efficacy : A study evaluated a derivative of this compound in a xenograft model, demonstrating a significant reduction in tumor size when administered at doses of 10 mg/kg .
- In Vivo Pharmacology : Another investigation highlighted the pharmacokinetic profiles of similar compounds, showing favorable absorption and distribution characteristics that enhance their therapeutic potential against various cancers .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-methyl-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of a thiophene ring, sulfamoylation, and carboxamide formation. Key parameters:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane are common for sulfonamide coupling due to their polar aprotic nature, which stabilizes intermediates .
- Temperature : Reactions often proceed at reflux (e.g., 80–100°C) to ensure complete activation of sulfonyl chlorides .
- Catalysts : Triethylamine or pyridine may be used to neutralize HCl byproducts during sulfamoylation .
- Purification : Column chromatography or recrystallization (e.g., methanol/water) is critical for isolating high-purity products .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Standard protocols include:
- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, thiophene protons resonate at δ 6.5–7.5 ppm, while methyl groups on sulfamoyl appear at δ 2.8–3.2 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNOS: 412.08) .
- IR spectroscopy : Key peaks include C=O (~1650 cm) and S=O (~1350–1150 cm) stretches .
Q. What are the primary solubility and stability considerations for this compound?
- Methodological Answer : Solubility varies with solvent polarity:
- Polar solvents : DMSO or DMF (ideal for biological assays).
- Non-polar solvents : Limited solubility in hexane or ether.
Stability: - pH sensitivity : Hydrolysis of sulfamoyl groups may occur under strong acidic/basic conditions. Storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative). Validate using standardized protocols like CLSI guidelines .
- Concentration gradients : Dose-response curves (0.1–100 µM) clarify efficacy thresholds. For example, IC values <10 µM suggest therapeutic potential .
- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify primary targets versus off-target effects .
Q. What strategies optimize the compound’s interaction with enzymatic targets (e.g., sulfamoyl group modifications)?
- Methodological Answer : Rational design approaches include:
- Bioisosteric replacement : Replace the methyl group on the sulfamoyl moiety with trifluoromethyl to enhance binding affinity .
- Steric effects : Introduce bulkier substituents (e.g., 4-methylphenyl → 3,5-dimethylphenyl) to modulate steric hindrance in enzyme active sites .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses with COX-2 or HDAC enzymes .
Q. How can researchers address synthetic challenges in scaling up while maintaining yield?
- Methodological Answer : Scale-up strategies:
- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat management for exothermic steps like sulfonylation .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DMAP) enhance cost-efficiency in multi-step syntheses .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize impurities .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2) .
- Proteomics : SILAC labeling quantifies target protein expression changes (e.g., tubulin polymerization inhibition) .
- Metabolic profiling : LC-MS/MS tracks metabolite shifts (e.g., ATP depletion in cancer cells) .
Q. How do structural modifications influence the compound’s pharmacokinetic properties (e.g., bioavailability)?
- Methodological Answer : Key modifications:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP from ~3.5 to ~2.0, improving aqueous solubility .
- Prodrug design : Esterify the carboxamide to enhance membrane permeability, with in vivo hydrolysis releasing the active form .
- Plasma protein binding assays : Use equilibrium dialysis to assess binding to albumin, which impacts free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
